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Compound of Interest

Compound Name: 8-Acetoxy-2-methyl-1-octene

CAS No.: 731773-26-5

Cat. No.: B1358941

Get Quote

Executive Summary & Chemical Identity
8-Acetoxy-2-methyl-1-octene (CAS: 731773-26-5) is a bifunctional aliphatic building block

characterized by a terminal "isoprenyl-like" alkene moiety and a distal acetate ester.[1] Its

structural duality makes it a critical intermediate in the synthesis of semiochemicals

(pheromones) and complex terpenoids.[1]

This guide provides a rigorous technical framework for the molecular weight analysis, structural

elucidation, and quality control of this compound. It is designed for analytical chemists and

process scientists requiring definitive validation of synthetic batches.[1]
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Property Specification

IUPAC Name 8-Acetoxy-2-methyl-1-octene

Systematic Name 7-Methyl-7-octen-1-yl acetate

CAS Number 731773-26-5

Molecular Formula

SMILES CC(=C)CCCCCCOC(C)=O

Functionality
Terminal Alkene (1,1-disubstituted), Primary

Acetate Ester

Molecular Weight & Formula Analysis
Precise molecular weight determination is the first line of defense against misidentification. For

high-resolution mass spectrometry (HRMS), theoretical exact mass values must be used rather

than average atomic weights.[1]

Theoretical Calculation (Monoisotopic)
The monoisotopic mass is calculated using the primary isotope of each element (

,

,

).[1]

Carbon (

):

[1]

Hydrogen (

):

[1]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 2 / 8 Tech Support

https://www.chemsynthesis.com/base/chemical-structure-5205.html
https://www.chemsynthesis.com/base/chemical-structure-5205.html
https://www.chemsynthesis.com/base/chemical-structure-5205.html
https://www.chemsynthesis.com/base/chemical-structure-5205.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1358941?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Oxygen (

):

[1]

Exact Mass (Monoisotopic):184.14633 Da[1]

Average Molecular Weight (Molar Mass)
Used for stoichiometric calculations in synthesis.[1]

Calculation:

[1]

Average MW:184.28 g/mol [2]

Degree of Unsaturation (DoU)
The DoU indicates the sum of rings and pi bonds.[1]

[1]

Interpretation: The molecule contains 1 Carbonyl (C=O) and 1 Alkene (C=C), consistent with

the assigned structure.[1]

Structural Elucidation Strategy
Confirming the structure requires differentiating it from potential isomers (e.g., internal alkenes

or branched esters).[1] The following multi-modal approach is the industry standard.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the definitive tool for verifying the position of the double bond and the integrity of the

ester.[1]

Key Diagnostic Signals (

NMR, 400 MHz,
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)

Moiety
Shift (

, ppm)
Multiplicity Integration

Assignment
Logic

Alkene (

)
4.65 - 4.75 Singlets (2x) 2H

Characteristic of

1,1-disubstituted

terminal alkenes.

[1] Distinguishes

from internal

alkenes (5.3-5.5

ppm).[1]

-O-Methylene 4.05
Triplet (

Hz)
2H

Protons adjacent

to the acetate

oxygen.[1]

Acetate Methyl 2.04 Singlet 3H
Methyl group of

the ester.[1]

Allylic Methyl 1.71 Singlet 3H

Methyl group

attached to C2

(on the double

bond).[1]

Backbone 1.3 - 1.6 Multiplet 10H

Remaining

methylene chain.

[1]

Key Diagnostic Signals (

NMR)
Carbonyl: ~171.2 ppm[1]

Quaternary Alkene (C2): ~145.8 ppm (Deshielded due to substitution)[1]

Terminal Alkene (C1): ~109.8 ppm (High field compared to internal alkenes)[1]

-Carbon (C8): ~64.6 ppm[1][3]
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Mass Spectrometry (GC-MS)
Electron Ionization (EI, 70 eV) typically results in extensive fragmentation for aliphatic acetates.

[1]

Molecular Ion (

): Weak or absent at m/z 184.[1]

Diagnostic Fragment 1 (Loss of AcOH):m/z 124 (

). This is often the highest mass peak observed.[1]

Diagnostic Fragment 2 (Base Peak):m/z 43 (

).

Diagnostic Fragment 3 (Allylic Cleavage): Peaks corresponding to the hydrocarbon chain

(e.g., m/z 55, 69, 83).[1]

Experimental Workflow: Characterization Protocol
This protocol ensures data integrity and reproducibility.[1]

Step 1: Purity Assessment (GC-FID)[1]
Column: DB-5ms or equivalent (30m x 0.25mm, 0.25µm film).[1]

Program: 60°C (2 min)

20°C/min

280°C (5 min).

Criteria: Main peak area >95%. Look for shoulder peaks indicating double-bond migration

isomers (e.g., 2-methyl-2-octene derivatives).[1]

Step 2: Structural Confirmation (NMR)[1]
Solvent:
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(neutralized with basic alumina to prevent acid-catalyzed isomerization/hydrolysis).

Acquisition: Minimum 64 scans for

to ensure clear integration of the terminal alkene protons against the baseline.

Step 3: Diagrammatic Workflow
The following diagram illustrates the logical flow for validating the sample identity.

Crude/Pure Sample GC-FID Analysis
(Purity Check)

Isomer Check
(>95% Purity?)

Flash Chromatography
(SiO2, Hex/EtOAc)

No (<95%)

1H & 13C NMR
(Structural ID)Yes

GC-MS (EI)
(Frag. Pattern)

Yes

Final Validation
(C11H20O2 Confirmed)

Click to download full resolution via product page

Figure 1: Decision-tree workflow for the analytical characterization of 8-Acetoxy-2-methyl-1-
octene.

Synthesis & Impurity Profiling
Understanding the origin of the molecule aids in identifying specific impurities.

Common Synthetic Route[1][5]
Grignard Addition: Methallyl magnesium chloride + 6-bromohexanol derivative (or protected

equivalent).

Acetylation: Reaction with acetic anhydride/pyridine.[1]

Critical Impurity: The Isomer
A common issue with 2-methyl-1-alkenes is the acid-catalyzed isomerization to the

thermodynamically more stable internal alkene: 8-acetoxy-2-methyl-2-octene.[1]
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Detection: Watch for a triplet methyl signal (~1.6 ppm) and a vinylic proton (~5.1 ppm) in the

NMR.[1]

Prevention: Store neat samples over potassium carbonate or in base-washed glassware.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1358941/docs#comprehensive-characterization-
guide-8-acetoxy-2-methyl-1-octene-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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